molecular formula C18H16O B11951512 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone CAS No. 6004-64-4

1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone

Katalognummer: B11951512
CAS-Nummer: 6004-64-4
Molekulargewicht: 248.3 g/mol
InChI-Schlüssel: IOLWBDDQDKVRIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone is an organic compound with the molecular formula C16H14O It is a derivative of anthracene, where the anthracene core is modified by the addition of an ethanone group at the 11th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone typically involves the Diels-Alder reaction, where anthracene reacts with an appropriate dienophile to form the ethanoanthracene structure. The ethanone group is then introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups onto the anthracene core.

Wissenschaftliche Forschungsanwendungen

1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of organic electronic materials and dyes.

Wirkmechanismus

The mechanism of action of 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

  • 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
  • 9,10-Dihydro-9,10-ethanoanthracene-11,12-diacetyl
  • 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile

Comparison: 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and potential applications. In contrast, similar compounds with different functional groups (e.g., carboxylic acids, acetyl groups, or nitriles) exhibit varied reactivity and applications in different fields.

Eigenschaften

CAS-Nummer

6004-64-4

Molekularformel

C18H16O

Molekulargewicht

248.3 g/mol

IUPAC-Name

1-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)ethanone

InChI

InChI=1S/C18H16O/c1-11(19)16-10-17-12-6-2-4-8-14(12)18(16)15-9-5-3-7-13(15)17/h2-9,16-18H,10H2,1H3

InChI-Schlüssel

IOLWBDDQDKVRIE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1CC2C3=CC=CC=C3C1C4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.